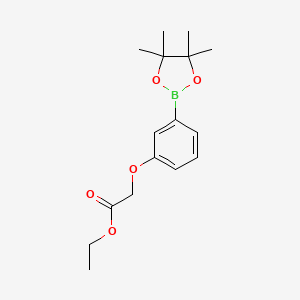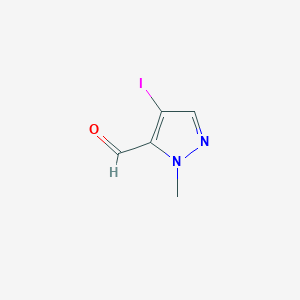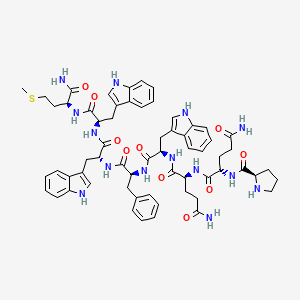![molecular formula C9H8N2O3 B1591759 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-23-3](/img/structure/B1591759.png)
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, also known as MPPCA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPPCA is a derivative of pyridine and is synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound has been explored for its potential in synthesizing derivatives with anti-inflammatory and analgesic properties. For instance, the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including homologous pyridine and azepine derivatives, have demonstrated significant analgesic and anti-inflammatory activities. These studies provide insight into the quantitative structure-activity relationship (QSAR) of these compounds, highlighting the importance of the steric and hydrogen-bonding properties of the benzoyl substituent(s) in determining their biological efficacy (Muchowski et al., 1985).
Catalytic Applications
In catalysis, "5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" derivatives have been used as intermediates in novel catalytic reactions. A notable example includes the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This process showcases the use of carboxylic acids as traceless activating groups, leading to the synthesis of substituted pyridines with high regioselectivity. Such catalytic methodologies underscore the compound's utility in facilitating complex chemical transformations (Neely & Rovis, 2014).
Chemical Synthesis and Modification
Further chemical synthesis research has demonstrated the use of related pyrrolidine compounds as chiral auxiliaries in asymmetric acylation, providing a pathway to stereoselective reductions. These methodologies offer alternative approaches to asymmetric aldol reactions, showcasing the versatility of pyrrolidine derivatives in synthesizing complex organic molecules (Ito, Katsuki, & Yamaguchi, 1984).
Structural Studies
Structural analyses of pyrrolidine derivatives, including "5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid," have contributed to a deeper understanding of their molecular configurations and interactions. Studies on the crystal structure and hydrogen bonding patterns of these compounds enhance our knowledge of their chemical behavior and potential applications in designing new materials or pharmaceuticals (Yuan et al., 2010).
Propriétés
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-6-8(11-7)5(4-10-6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHGTKCNSLCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595945 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
CAS RN |
1190319-23-3 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








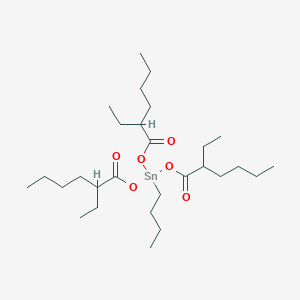
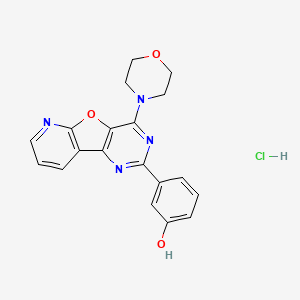


![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)
